

(3-Chlorothiophen-2-yl)boronic acid molecular weight

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Compound of Interest

Compound Name: (3-Chlorothiophen-2-yl)boronic acid

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An In-depth Technical Guide to **(3-Chlorothiophen-2-yl)boronic acid**: Properties, Stability, and Application in Suzuki-Miyaura Coupling

Introduction

(3-Chlorothiophen-2-yl)boronic acid is a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. As a member of the boronic acid family, its utility is most profoundly realized in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules.^[1] The presence of the thiophene ring, a common scaffold in pharmaceuticals, combined with the reactive boronic acid moiety and the modulating effect of the chloro-substituent, makes this compound particularly valuable for drug development professionals. This guide provides an in-depth exploration of its physicochemical properties, stability considerations, and a detailed, field-proven protocol for its application in the Suzuki-Miyaura coupling reaction.

Core Physicochemical Properties

The efficacy and reactivity of **(3-Chlorothiophen-2-yl)boronic acid** in synthetic protocols are dictated by its fundamental chemical and physical properties. A comprehensive summary of these characteristics is essential for experimental design and execution.

Property	Value	Source
Molecular Weight	162.41 g/mol	[2]
Molecular Formula	C ₄ H ₄ BClO ₂ S	[2][3]
CAS Number	324024-80-8	[2][3][4]
IUPAC Name	(3-chlorothiophen-2-yl)boronic acid	[2]
Canonical SMILES	B(C1=C(C=CS1)Cl)(O)O	[2]
Physical Form	Solid	[5]
Boiling Point	334.1 °C at 760 mmHg	[3]
Density	1.5 g/cm ³	[3]
pKa (Predicted)	8.12 ± 0.58	[6]
Topological Polar Surface Area	68.7 Å ²	[2][6]

The structure features an sp²-hybridized boron atom with a vacant p-orbital, rendering it a mild Lewis acid.[7] This electronic deficiency is central to its reactivity in transmetalation steps during cross-coupling reactions.

Stability, Storage, and Handling: A Self-Validating System

While boronic acids are more stable than many other organometallic reagents, their long-term integrity requires careful management.[8] Understanding and mitigating common degradation pathways is crucial for ensuring reproducibility in synthetic applications.

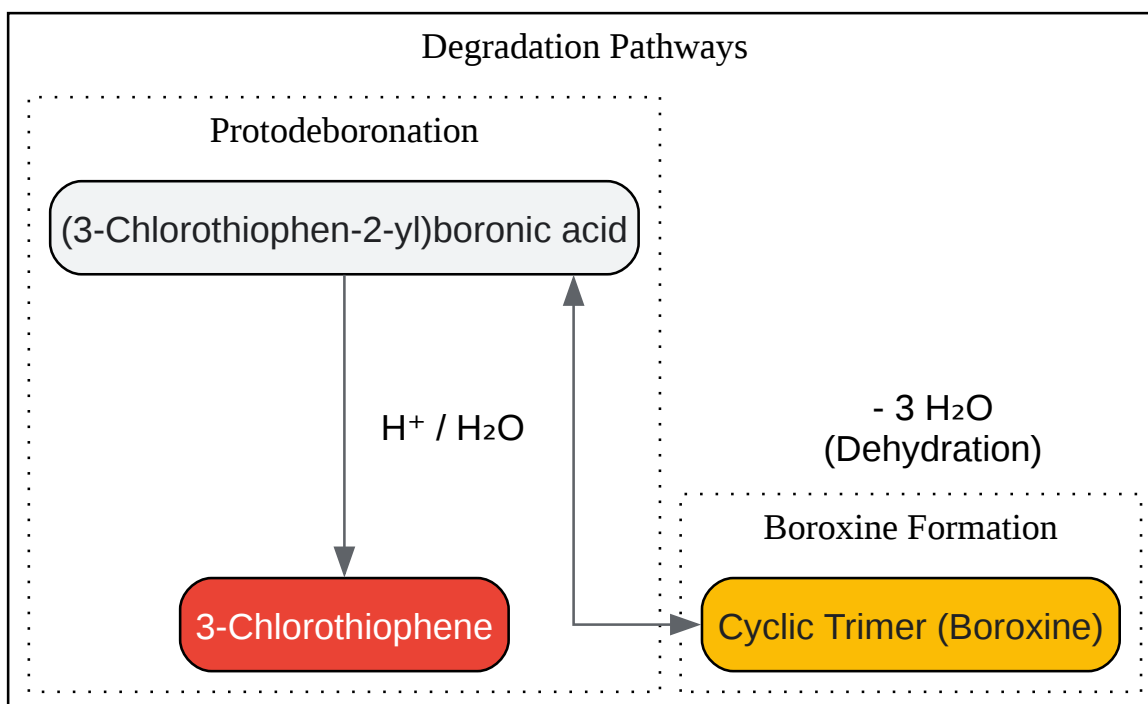
Key Degradation Pathways

Two primary degradation routes can compromise the purity and stoichiometry of **(3-Chlorothiophen-2-yl)boronic acid**:

- **Protodeboronation:** This is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. It can be accelerated in aqueous or protic media, fundamentally altering the

reagent.[9]

- **Boroxine Formation:** Under anhydrous conditions or upon heating, three molecules of the boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride called a boroxine.[7][9] While this process is often reversible upon exposure to water during reaction work-up, it complicates accurate massing of the reagent and can affect reaction kinetics.



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Caption: Key degradation pathways for boronic acids.

Recommended Storage and Handling Protocol

To ensure the long-term viability and purity of **(3-Chlorothiophen-2-yl)boronic acid**, the following protocol is recommended:

- **Container:** Store in the original, well-sealed container. For smaller aliquots, use containers made of high-density polyethylene (HDPE), polypropylene, or amber glass.[10]

- **Atmosphere:** While not strictly necessary for short-term storage, flushing the container with an inert gas like argon or nitrogen before sealing can prolong shelf life by displacing moisture and oxygen.
- **Temperature:** Store in a cool, dry environment. Refrigeration (2-8 °C) is ideal. Avoid storing at room temperature for extended periods, especially in humid environments.[\[11\]](#)
- **Handling:** When weighing the reagent, do so expeditiously to minimize exposure to atmospheric moisture. Avoid leaving the container open on the bench. Loose boronic acid powder can be slippery; clean any spills immediately.[\[11\]](#)

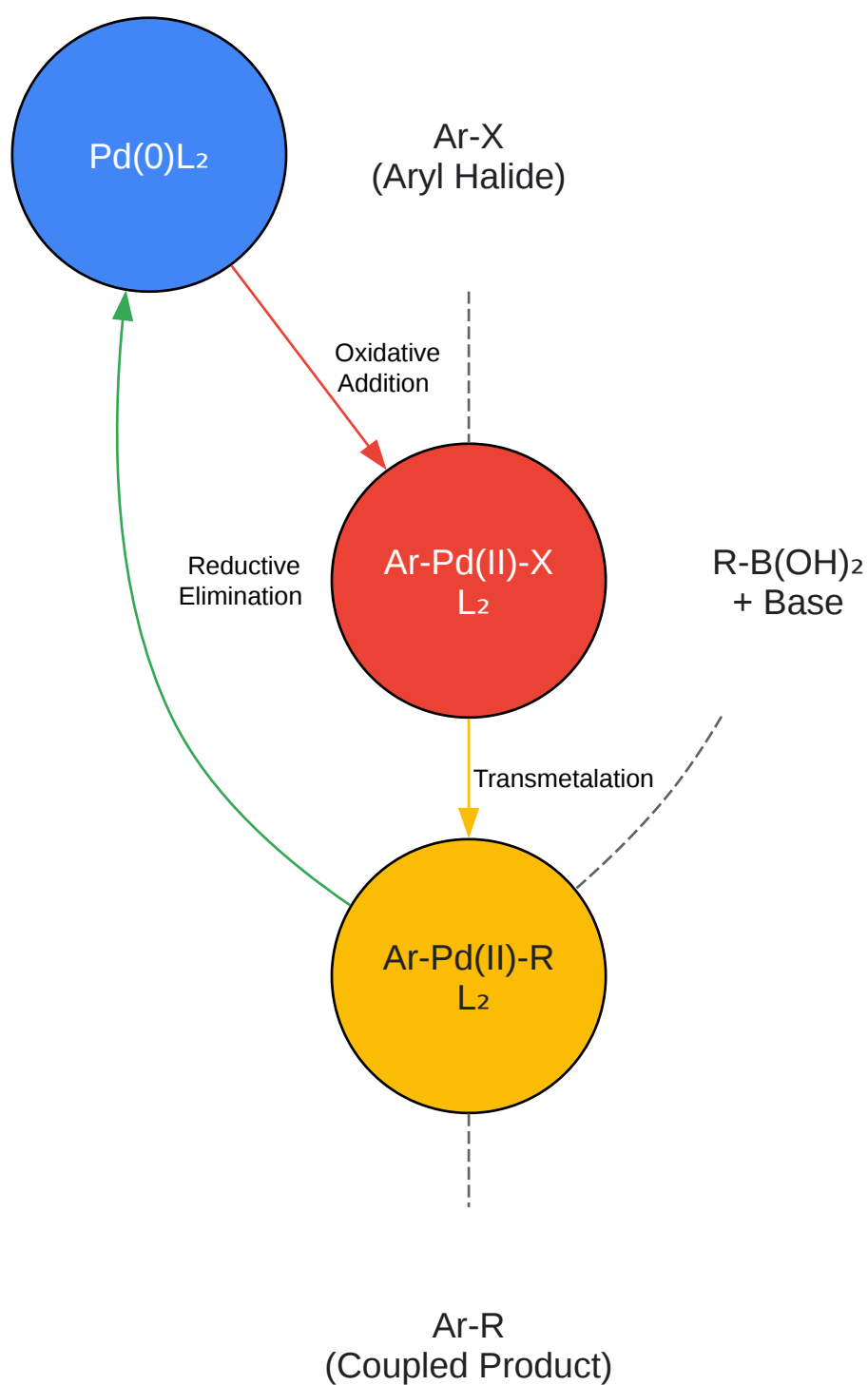
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures that are prevalent in pharmaceuticals.[\[1\]](#)[\[12\]](#) **(3-Chlorothiophen-2-yl)boronic acid** is an excellent substrate for this reaction, allowing for the direct coupling of the 3-chlorothiophen moiety to a variety of organic halides.

The Catalytic Cycle

The reaction proceeds via a palladium-catalyzed cycle. The choice of catalyst, ligand, base, and solvent is critical and must be optimized for the specific substrates. The generally accepted mechanism involves three key steps:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
- **Transmetalation:** The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the 3-chlorothiophenyl group) to the palladium center, displacing the halide.[\[12\]](#)
- **Reductive Elimination:** The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[\[13\]](#)



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of a 2-Aryl-3-chlorothiophene

This protocol describes a general, robust procedure for the Suzuki-Miyaura coupling of **(3-Chlorothiophen-2-yl)boronic acid** with a generic aryl bromide.

Materials:

- **(3-Chlorothiophen-2-yl)boronic acid** (1.2 eq)
- Aryl Bromide (1.0 eq)
- Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
- Triphenylphosphine [PPh₃] (8 mol%) or a more advanced ligand like SPhos
- Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
- Solvent: 1,4-Dioxane and Water (4:1 v/v)
- Nitrogen or Argon gas supply
- Standard glassware (round-bottom flask, condenser)
- TLC plates, ethyl acetate, hexanes
- Silica gel for column chromatography

Procedure:

- Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), **(3-Chlorothiophen-2-yl)boronic acid** (1.2 eq), and potassium carbonate (3.0 eq).
 - Causality: Using a slight excess of the boronic acid helps drive the reaction to completion, accounting for any potential boroxine formation or minor degradation. The anhydrous base is crucial for activating the boronic acid.[\[12\]](#)

- **Catalyst Addition:** In a separate vial, pre-mix the $\text{Pd}(\text{OAc})_2$ (0.02 eq) and PPh_3 (0.08 eq). Add this catalyst/ligand mixture to the main reaction flask.
 - **Causality:** The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity to facilitate the catalytic cycle.
- **Inert Atmosphere:** Seal the flask with a septum, and purge the system with nitrogen or argon for 10-15 minutes. This is a critical step to prevent oxidation of the $\text{Pd}(0)$ species, which is the active catalyst.
- **Solvent Addition:** Add the degassed 4:1 dioxane/water solvent mixture via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the aryl bromide.
 - **Causality:** The aqueous phase is necessary for dissolving the inorganic base and facilitating the formation of the active boronate species. Dioxane is an excellent solvent for the organic components.
- **Reaction:** Heat the reaction mixture to 80-100 °C with vigorous stirring.
- **Monitoring (Self-Validation):** Monitor the reaction progress by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, dilute with ethyl acetate, and spot on a TLC plate, eluting with a suitable mixture of hexanes and ethyl acetate. The reaction is complete upon the disappearance of the limiting reagent (the aryl bromide).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Purification and Verification:** Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate. Combine the pure fractions and concentrate to yield the final product. Verify the structure and purity using ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Conclusion

(3-Chlorothiophen-2-yl)boronic acid stands as a highly valuable and versatile reagent for researchers, particularly in the field of drug discovery. Its defined molecular weight of 162.41 g/mol is just the starting point for its application.^[2] A thorough understanding of its physicochemical properties, coupled with rigorous adherence to proper storage and handling protocols, is paramount for achieving consistent and reproducible results. Its proficient use in the Suzuki-Miyaura coupling, a cornerstone of modern synthetic strategy, enables the efficient construction of novel molecular architectures, paving the way for the development of next-generation therapeutics.

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